Cas no 64234-41-9 (7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-)
![7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy- structure](https://ko.kuujia.com/scimg/cas/64234-41-9x500.png)
64234-41-9 structure
상품 이름:7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-
CAS 번호:64234-41-9
MF:C40H40N2O9
메가와트:692.753611564636
CID:509702
7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy- 화학적 및 물리적 성질
이름 및 식별자
-
- 7H-Dibenzo[de,g]quinolin-7-one,9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-
- 7H-Dibenzo[de,g]quinolin-7-one,9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phe
- 7H-Dibenzo[de,g]quinolin-7-one,9-[4,5-dimethoxy-2-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-1,2,10-trimethoxy-,(S)-
- Oxothalicarpine
- CID 102075720
- 7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-
-
- 인치: 1S/C40H40N2O9/c1-42-12-10-21-14-29(44-2)31(46-4)17-24(21)27(42)13-23-16-30(45-3)33(48-6)20-28(23)51-34-19-26-25(18-32(34)47-5)37-36-22(9-11-41-38(36)39(26)43)15-35(49-7)40(37)50-8/h9,11,14-20,27H,10,12-13H2,1-8H3/t27-/m0/s1
- InChIKey: WSZLSQZZFDHYBW-MHZLTWQESA-N
- 미소: O(C)C1C(=CC2CCN(C)[C@@H](CC3=CC(=C(C=C3OC3C(=CC4=C(C(C5C6C(C=CN=5)=CC(=C(C4=6)OC)OC)=O)C=3)OC)OC)OC)C=2C=1)OC
계산된 속성
- 정밀분자량: 692.273
- 동위원소 질량: 692.273
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 11
- 중원자 수량: 51
- 회전 가능한 화학 키 수량: 11
- 복잡도: 1160
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 107
실험적 성질
- 밀도: 1.266±0.06 g/cm3(Predicted)
- 비등점: 819.7±65.0 °C(Predicted)
- 산도 계수(pKa): 7.67±0.40(Predicted)
7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy- 관련 문헌
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
64234-41-9 (7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-) 관련 제품
- 10128-71-9(3-hydroxypyridine-4-carboxylic acid)
- 2273831-05-1(3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine)
- 1339689-27-8(3-(3,5-dimethylphenyl)amino-1,1,1-trifluoropropan-2-ol)
- 2229441-87-4(2-methyl-2-3-(methylsulfanyl)phenyloxirane)
- 941969-60-4(1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 1804282-14-1(Ethyl 2-(3-chloropropyl)-3-(difluoromethyl)benzoate)
- 175533-20-7(2-{[(Tert-butoxy)carbonyl](pyridin-2-yl)amino}acetic acid)
- 2098155-81-6((Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide)
- 2171782-94-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidooxolane-2-carboxylic acid)
- 6270-16-2(2-Butanol, 3-nitro-)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

江苏科伦多食品配料有限公司
골드 회원
중국 공급자
시약

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약
